molecular formula C22H41NO2 B13927998 Pyrrolidine, 1-(1,6-dioxooctadecyl)- CAS No. 56630-89-8

Pyrrolidine, 1-(1,6-dioxooctadecyl)-

Cat. No.: B13927998
CAS No.: 56630-89-8
M. Wt: 351.6 g/mol
InChI Key: ZURMLYUPKZQPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine, 1-(1,6-dioxooctadecyl)-: is an organic compound with the molecular formula C22H41NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a long aliphatic chain with two ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-(1,6-dioxooctadecyl)- typically involves the reaction of pyrrolidine with a long-chain aliphatic diketone. One common method includes the condensation of pyrrolidine with 1,6-octadecanedione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Pyrrolidine, 1-(1,6-dioxooctadecyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The product is then purified using techniques like distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-(1,6-dioxooctadecyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pyrrolidine, 1-(1,6-dioxooctadecyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-(1,6-dioxooctadecyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Oxostearoyl)pyrrolidine
  • 1,6-Octadecanedione, 1-(1-pyrrolidinyl)-
  • 1-Oxo-1-(1-pyrrolidinyl)-6-octadecanone

Uniqueness

Pyrrolidine, 1-(1,6-dioxooctadecyl)- stands out due to its unique combination of a pyrrolidine ring and a long aliphatic chain with two ketone functionalities.

Properties

CAS No.

56630-89-8

Molecular Formula

C22H41NO2

Molecular Weight

351.6 g/mol

IUPAC Name

1-pyrrolidin-1-yloctadecane-1,6-dione

InChI

InChI=1S/C22H41NO2/c1-2-3-4-5-6-7-8-9-10-11-16-21(24)17-12-13-18-22(25)23-19-14-15-20-23/h2-20H2,1H3

InChI Key

ZURMLYUPKZQPEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=O)CCCCC(=O)N1CCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.